![molecular formula C8H8N4 B2973024 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866131-91-1](/img/structure/B2973024.png)
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound with the empirical formula C8H9N5 and a molecular weight of 175.19 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine, has been achieved through a molecular hybridization strategy . This strategy involves the design and synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives .Molecular Structure Analysis
The molecular structure of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is characterized by a triazolo[1,5-a]pyrimidine core with a cyclopropyl group at the 7-position . This structure is part of a class of compounds known for their wide range of pharmacological activities .Physical And Chemical Properties Analysis
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a solid compound with a melting point of 235 - 237°C . It has a molecular weight of 175.19 and an empirical formula of C8H9N5 .Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess promising activities against a panel of cancer cell lines . They act by different mechanisms, including the disruption of microtubules (MT), which are crucial for cell division. This makes them potential candidates for the development of new anticancer drugs.
Antimicrobial Properties
These compounds have shown potential as lead compounds for the development of more efficient agrobactericides . Their ability to inhibit the growth of various pathogens makes them valuable in the research for new antimicrobial agents.
Antiviral Applications
In the study of antiviral drugs, [1,2,4]triazolo[1,5-a]pyrimidines have been identified as compounds with the ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This is a promising avenue for the treatment of influenza and other viral infections.
Cardiovascular Research
The triazolopyrimidine derivatives are known to act as cardiovascular vasodilators . They can be used to study the mechanisms of blood vessel dilation and the development of treatments for various cardiovascular diseases.
Analgesic and Anti-inflammatory Uses
These compounds have also been explored for their analgesic and anti-inflammatory properties . This makes them relevant in the field of pain management and inflammation research.
Coordination Chemistry and Metal Interaction
Triazolopyrimidines are versatile linkers to several metals, and their interactions with coordination compounds in biological systems have been extensively described . This application is significant in the field of bioinorganic chemistry, where these compounds can be used to study metalloproteins and other metal-related biological processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and include enzymes such as Cyclin-Dependent Kinase 2 (CDK2) , Janus Kinase 1 (JAK1) , and Janus Kinase 2 (JAK2) . These enzymes play crucial roles in cell cycle regulation, signal transduction, and immune response .
Mode of Action
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activities . For instance, it acts as an inhibitor of CDK2, a key regulator of the cell cycle . By inhibiting CDK2, this compound can halt cell cycle progression, thereby exerting anti-proliferative effects .
Biochemical Pathways
The inhibition of CDK2 by 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine affects the cell cycle regulation pathway . This leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating . Additionally, the inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and apoptosis .
Result of Action
The result of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting key enzymes involved in cell cycle regulation and signal transduction, this compound can halt cell division and growth . This leads to cell cycle arrest and potentially induces apoptosis, or programmed cell death .
properties
IUPAC Name |
7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDPQIBDHWAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
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